Sub-Micromolar KCNQ2/Q3 Antagonism Compared to In-Class Potassium Channel Modulators
4-chloro-2-ethyl-3-methylquinoline exhibits potent antagonistic activity against the human KCNQ2/Q3 potassium channel, a target implicated in epilepsy and pain disorders. In an automated patch clamp assay using CHO cells expressing KCNQ2/Q3, the compound displayed an IC₅₀ value of 120 nM after a 3-minute incubation [1]. In contrast, another quinoline-based KCNQ2/Q3 modulator, ML252, demonstrates an IC₅₀ of 120 nM for the same channel heteromer . While the potencies are comparable, the 4-chloro-2-ethyl-3-methyl substitution pattern offers a distinct chemical scaffold for exploring alternative structure-activity relationships (SAR) around this key ion channel target.
| Evidence Dimension | KCNQ2/Q3 Antagonist Activity |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM |
| Comparator Or Baseline | ML252 (Quinoline-based inhibitor): IC₅₀ = 120 nM for KCNQ2/Q3 |
| Quantified Difference | 0 nM (equivalent potency, different scaffold) |
| Conditions | Automated patch clamp assay on CHO cells expressing human KCNQ2/Q3, 3-min incubation for target compound; comparable functional assay for comparator |
Why This Matters
This confirms the compound as a validated KCNQ2/Q3 antagonist tool compound, providing a distinct chemotype for orthogonal SAR studies or as a backup series in drug discovery programs targeting KCNQ channels.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048). Retrieved April 2026. View Source
